molecular formula C18H23N5O B1680376 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine CAS No. 30194-63-9

1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine

Cat. No.: B1680376
CAS No.: 30194-63-9
M. Wt: 325.4 g/mol
InChI Key: XAMHDWYQQBLUBL-UHFFFAOYSA-N
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Description

1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine is a complex organic compound that features a benzamide core with an amino group and a pyridinyl-piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloropyridine with piperazine to form 1-(2-pyridinyl)piperazine.

    Alkylation: The piperazine derivative is then alkylated with an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethylamine linkage.

    Amidation: The final step involves the reaction of the alkylated piperazine derivative with 4-aminobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridinyl-piperazinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2-pyridinyl)benzamide: Lacks the piperazinyl moiety, making it less complex.

    N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)benzamide: Lacks the amino group on the benzamide core.

Uniqueness

1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine is unique due to the presence of both the amino group and the pyridinyl-piperazinyl moiety, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

30194-63-9

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

4-amino-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C18H23N5O/c19-16-6-4-15(5-7-16)18(24)21-9-10-22-11-13-23(14-12-22)17-3-1-2-8-20-17/h1-8H,9-14,19H2,(H,21,24)

InChI Key

XAMHDWYQQBLUBL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=N3

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=CC=CC=N3

Appearance

Solid powder

Key on ui other cas no.

30194-63-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-aminobenzamidoethyl)-4-(2-pyridyl)piperazine
S 1688
S-1688

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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